molecular formula C12H17NO2 B574329 Ethyl 5-(ethylamino)-2-methylbenzoate CAS No. 188740-95-6

Ethyl 5-(ethylamino)-2-methylbenzoate

Cat. No.: B574329
CAS No.: 188740-95-6
M. Wt: 207.273
InChI Key: YJZXMZYALUIAQL-UHFFFAOYSA-N
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Description

Ethyl 5-(ethylamino)-2-methylbenzoate is a benzoate ester derivative featuring an ethylamino substituent at the 5-position and a methyl group at the 2-position of the aromatic ring.

Properties

CAS No.

188740-95-6

Molecular Formula

C12H17NO2

Molecular Weight

207.273

IUPAC Name

ethyl 5-(ethylamino)-2-methylbenzoate

InChI

InChI=1S/C12H17NO2/c1-4-13-10-7-6-9(3)11(8-10)12(14)15-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

YJZXMZYALUIAQL-UHFFFAOYSA-N

SMILES

CCNC1=CC(=C(C=C1)C)C(=O)OCC

Synonyms

Benzoic acid, 5-(ethylamino)-2-methyl-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Selected Compounds

Compound Name Key Substituents/Rings Synthesis Method Melting Point (°C) Key Spectral Data (¹H-NMR) Applications/Activities References
This compound 5-ethylamino, 2-methyl Esterification (hypothetical) ~150–180 (est.) δ 1.3 (t, CH₃), 4.2 (q, CH₂) Potential CNS/pharma use -
Ethyl 2-(3-methyl-5-oxo-diazepin-yl)benzoate Diazepine ring, ketone H₂/Pd/C reduction, FeCl₃ cyclization Not reported δ 4.73 (dq, CH), 5.45 (NH₂, D2O-ex) CNS modulation
Ethyl 2-amino-3-bromo-5-methylbenzoate 2-amino, 3-bromo, 5-methyl Bromination of precursor Not reported δ 6.8–7.2 (aromatic H) Drug intermediate
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate Thiazole, methoxy Condensation with thiazole Not reported δ 3.9 (s, OCH₃), 6.5–8.0 (aromatic H) Antimicrobial
5-(Aminothiazol-phenyl)carbamate () Thiazole, nitro-phenyl Catalyst-free aqueous synthesis 206–208 δ 7.5–8.2 (nitro-phenyl H) Antitumor, antimicrobial

Research Findings and Key Insights

  • Synthetic Efficiency : Catalyst-free methods () offer eco-friendly advantages but may lack the specificity of metal-catalyzed reactions ().
  • Substituent Effects: Bromine () and nitro groups () enhance electrophilicity, whereas ethylamino groups improve solubility for drug delivery.
  • Biological Relevance : Heterocyclic derivatives () show broader pharmacological diversity compared to simple benzoates, suggesting the target compound’s utility in targeted therapies.

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